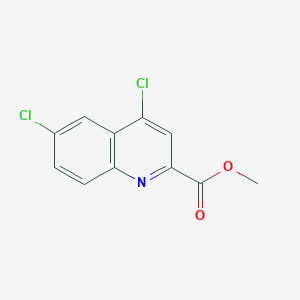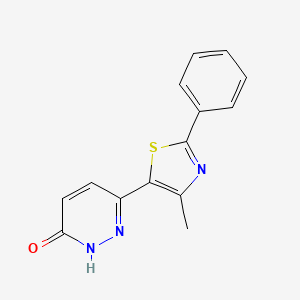
2-(4-Chlorophenyl)pyrimidine-4-carboxylic acid
Overview
Description
“2-(4-Chlorophenyl)pyrimidine-4-carboxylic acid” is a chemical compound with the CAS Number: 1092300-50-9 . It has a molecular weight of 234.64 . The compound is in powder form and is stored at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the Inchi Code: 1S/C11H7ClN2O2/c12-8-3-1-7 (2-4-8)10-13-6-5-9 (14-10)11 (15)16/h1-6H, (H,15,16) . Several dimeric forms were optimized at three DFT levels, achieving good agreement with the experimental spectra in the solid state .Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .Mechanism of Action
The exact mechanism of action of 2-(4-Chlorophenyl)pyrimidine-4-carboxylic acid is not yet fully understood. However, it is believed that this compound acts as an inhibitor of enzymes, which can influence the activity of certain enzymes in the body. This compound has also been shown to bind to certain receptors in the body, which can affect the activity of certain hormones or other substances.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been shown to inhibit certain enzymes in the body, which can affect the activity of certain hormones or other substances. This compound has also been shown to bind to certain receptors in the body, which can affect the activity of certain hormones or other substances. Additionally, this compound has also been studied for its potential anti-inflammatory and anti-cancer activities.
Advantages and Limitations for Lab Experiments
The main advantage of using 2-(4-Chlorophenyl)pyrimidine-4-carboxylic acid in laboratory experiments is its ability to inhibit certain enzymes in the body, which can affect the activity of certain hormones or other substances. Additionally, this compound can be used as an intermediate in the synthesis of pharmaceuticals. However, the use of this compound in laboratory experiments is limited by its potential toxicity, as it can be toxic to certain cells.
Future Directions
There are several potential future directions for 2-(4-Chlorophenyl)pyrimidine-4-carboxylic acid research. These include further studies on its potential anti-inflammatory and anti-cancer activities, as well as its potential use in drug development. Additionally, further research could be done on its mechanism of action, as well as its potential interactions with other compounds. Finally, further research could be done on the biochemical and physiological effects of this compound, as well as its potential toxicity.
Scientific Research Applications
2-(4-Chlorophenyl)pyrimidine-4-carboxylic acid has been used in a variety of scientific research applications. It has been used in the synthesis of heterocyclic compounds, as an inhibitor of enzymes, and as an intermediate in the synthesis of pharmaceuticals. This compound has also been studied for its potential use in drug development, and as an inhibitor of enzymes. This compound has been used to study the biochemical and physiological effects of compounds on the body.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-(4-chlorophenyl)pyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O2/c12-8-3-1-7(2-4-8)10-13-6-5-9(14-10)11(15)16/h1-6H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSZKRXBJKXWLMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CC(=N2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



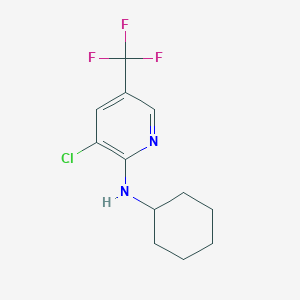

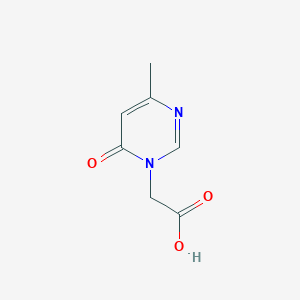
![2-[4-(2-Methoxyphenyl)piperazin-1-yl]acetohydrazide](/img/structure/B1460922.png)
![[5-(2,4-Difluorophenyl)isoxazol-3-yl]acetic acid](/img/structure/B1460923.png)

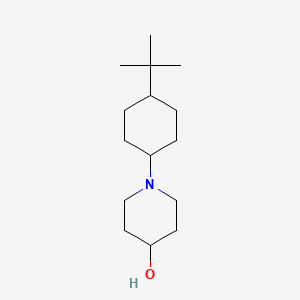
![4-Propylthiopheno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1460926.png)

![5-[(4-Chloro-2-fluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B1460929.png)
![(1S)-1-[3-(difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1460930.png)
